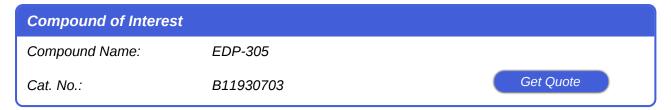


Application Notes and Protocols for In Vivo Studies with EDP-305

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For Researchers, Scientists, and Drug Development Professionals

Introduction

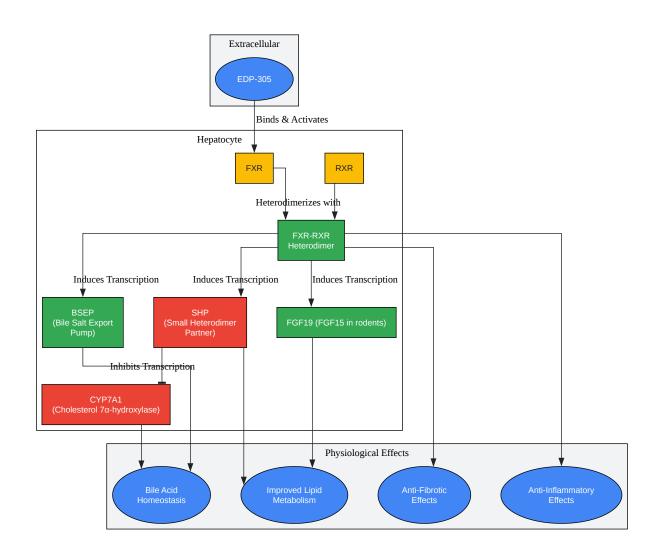
EDP-305 is a potent and selective, orally active agonist of the Farnesoid X Receptor (FXR).[1] [2] FXR is a nuclear receptor that serves as a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways.[3][4] Activation of FXR has shown therapeutic potential in various chronic liver diseases. **EDP-305** has been investigated in preclinical models for non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and liver fibrosis. These application notes provide detailed protocols for the preparation and in vivo administration of **EDP-305** based on available preclinical data.

Mechanism of Action

EDP-305 is a non-bile acid FXR agonist that binds to and activates the Farnesoid X Receptor. This activation leads to the regulation of target gene expression involved in bile acid synthesis and transport, lipid metabolism, and inflammation. A key downstream effect is the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. **EDP-305** is noted for its high potency and selectivity for FXR with minimal activity against other receptors like TGR5.

FXR Signaling Pathway





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Caption: Simplified signaling pathway of EDP-305 via FXR activation.



Quantitative Data from Preclinical In Vivo Studies

The following tables summarize the efficacy of **EDP-305** in various preclinical animal models.

Table 1: Efficacy of EDP-305 in a Diet-Induced NASH Mouse Model

Parameter	Vehicle Control	EDP-305 (10 mg/kg)	EDP-305 (30 mg/kg)	Obeticholic Acid (30 mg/kg)
Hepatic Cholesterol	-	Significant Reduction	48% Reduction	31% Reduction
Hepatic Triglycerides	-	Significant Reduction	Significant Reduction	Lesser Reduction than EDP-305
Hepatic Fatty Acids	-	Significant Reduction	Significant Reduction	Lesser Reduction than EDP-305
Liver Steatosis	-	Significantly Decreased (p<0.01)	Significantly Decreased (p<0.01)	-
Total NAFLD Activity Score (NAS)	-	Significant Reduction	Significant Reduction	-

Table 2: Efficacy of **EDP-305** in a Methionine and Choline-Deficient (MCD) Fibrosis Mouse Model



Parameter	Placebo	EDP-305 (Low Dose)	EDP-305 (High Dose)
Collagen Area Reduction	-	61%	86%
Hepatic Hydroxyproline Reduction	-	80.5% (p < 0.05)	81.8% (p < 0.05)

Table 3: Efficacy of EDP-305 in a DEN-Induced Rat Cirrhosis and HCC Model

Parameter	DEN + Vehicle	DEN + EDP-305 (10 mg/kg)	DEN + EDP-305 (30 mg/kg)
Survival	8/10	10/10	10/10
Ascites Development	4/8 surviving rats	2/10 rats	0/10 rats
Fibrosis (Collagen Proportional Area)	-	-	Reduced
Hydroxyproline Levels	-	-	Reduced
Serum ALT & AST	Elevated	-	Dose-dependently decreased
Serum Bilirubin	Elevated	-	Dose-dependently decreased

Experimental Protocols

Protocol 1: Preparation of EDP-305 Formulation for Oral Gavage

This protocol is based on the formulation reported for in vivo studies.

Materials:

• EDP-305 powder



- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer
- Sonicator

Procedure:

- Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, their average weight, the dose (e.g., 10 or 30 mg/kg), and the dosing volume (e.g., 10 mL/kg). For a target concentration of 2.5 mg/mL, calculate the required mass of EDP-305.
- Dissolve EDP-305 in DMSO: In a sterile conical tube, add the calculated amount of EDP-305 powder. Add 10% of the final volume as DMSO. Vortex thoroughly until the powder is completely dissolved.
- Add PEG300: Add 40% of the final volume as PEG300 to the DMSO/EDP-305 solution.
 Vortex until the solution is homogeneous.
- Add Tween 80: Add 5% of the final volume as Tween 80. Vortex to ensure complete mixing.
- Add Saline: Add the remaining 45% of the final volume as saline. The solution will likely form a suspension.
- Homogenize the Suspension: Vortex the final mixture vigorously. For a uniform suspension, sonicate the solution until it appears homogeneous.
- Storage and Use: Prepare this formulation fresh daily. Store at room temperature and vortex immediately before each administration to ensure a uniform suspension.



Protocol 2: In Vivo Administration of EDP-305 in a Murine Model

This protocol outlines the general procedure for daily oral gavage of **EDP-305** in mice.

Materials:

- Prepared EDP-305 formulation
- Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
- Syringes (1 mL)
- Animal scale

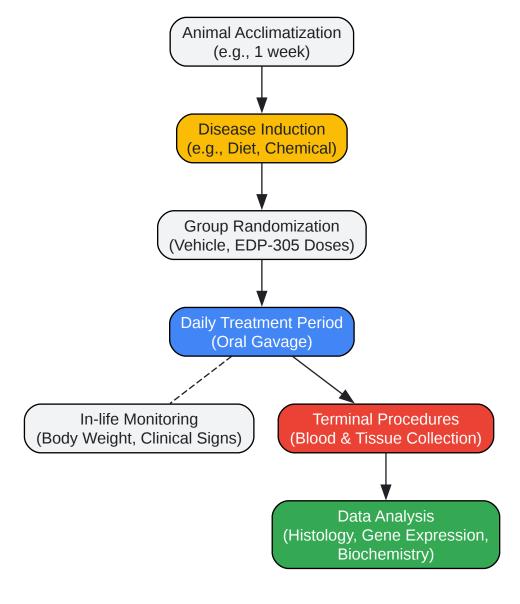
Procedure:

- Animal Acclimatization: Allow animals to acclimate to the facility and housing conditions for at least one week before the start of the experiment.
- Daily Weighing: Weigh each animal daily before dosing to calculate the precise volume of the formulation to be administered.
- Formulation Preparation: Vigorously vortex the EDP-305 suspension to ensure it is homogeneous.
- Dose Calculation and Loading: Calculate the required volume for each mouse based on its weight (e.g., for a 25g mouse at a 10 mg/kg dose and a 2.5 mg/mL formulation, the volume is 0.1 mL). Draw the calculated volume into a 1 mL syringe fitted with a gavage needle.
- Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
- Oral Gavage: Insert the gavage needle into the side of the mouth, pass it over the tongue, and gently advance it down the esophagus into the stomach. The needle should pass with minimal resistance.



- Compound Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the formulation.
- Needle Removal and Monitoring: Gently remove the gavage needle. Briefly monitor the animal to ensure it has recovered from the procedure and shows no signs of distress.
- Study Duration: Repeat the procedure daily for the duration of the study as dictated by the experimental design (e.g., 5 days for gene expression studies, or several weeks for fibrosis models).

Experimental Workflow for a Typical In Vivo Efficacy Study





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